(4-Benzylpiperidin-1-yl)(5-(4-ethoxyphenyl)isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-28-21-10-8-20(9-11-21)23-17-22(25-29-23)24(27)26-14-12-19(13-15-26)16-18-6-4-3-5-7-18/h3-11,17,19H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPBSNSUTPECJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Benzylpiperidin-1-yl)(5-(4-ethoxyphenyl)isoxazol-3-yl)methanone, a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure composed of a benzylpiperidine moiety linked to an isoxazole ring substituted with an ethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzylpiperidine fragments can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
- Neuroprotective Effects : The benzylpiperidine structure is recognized for its neuroprotective properties, often linked to its ability to penetrate the blood-brain barrier (BBB) and modulate neurotransmitter systems .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of monoamine oxidase (MAO), which is implicated in various neurological disorders. Compounds with similar piperidine structures have demonstrated potent inhibition of MAO-A and MAO-B, suggesting potential use in treating depression and anxiety disorders .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in neurotransmitter metabolism, such as MAO, which can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .
- Receptor Modulation : The benzylpiperidine fragment has been associated with modulation of various receptors, including dopamine and serotonin receptors, contributing to its neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study demonstrated that compounds containing the benzoylpiperidine motif exhibited significant antiproliferative activity against several cancer cell lines. For example, one derivative showed an IC50 value of 0.84 µM against isolated MAGL enzymes, which are involved in lipid metabolism linked to cancer progression .
- Neuropharmacological Research : Research focusing on donepezil-related hybrids has shown that modifications to the benzylpiperidine structure can enhance both anticholinesterase and β-amyloid anti-aggregation activities, indicating potential benefits for Alzheimer's disease treatment .
Data Summary Table
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Piperidine Ring : Known for its role in various pharmaceuticals, enhancing receptor interaction.
- Isoxazole Moiety : Associated with diverse biological activities, including anti-inflammatory and analgesic effects.
- Benzyl Group : Contributes to the lipophilicity and biological activity of the compound.
Scientific Research Applications
- Medicinal Chemistry : The compound's structure suggests potential as a lead compound for developing new drugs targeting various diseases. The presence of the piperidine ring is particularly significant in designing acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease.
- Neuropharmacology : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The piperidine derivatives are often investigated for their antidepressant and antipsychotic potentials.
-
Anticancer Activity : Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that isoxazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation.
- Induction of mitochondrial apoptosis pathways.
- Modulation of cell cycle progression.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of isoxazole derivatives similar to (4-Benzylpiperidin-1-yl)(5-(4-ethoxyphenyl)isoxazol-3-yl)methanone. The results indicated that certain modifications led to enhanced potency against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
This data underscores the potential for developing effective anticancer agents based on this compound's structure.
Study 2: Neuropharmacological Properties
Another investigation focused on the synthesis of piperidine derivatives and their effects on serotonin receptors. The study found that specific substitutions on the piperidine ring significantly enhanced binding affinity, suggesting potential therapeutic applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Isoxazole-Piperidine Linkages
Several analogues share the isoxazole-piperidine scaffold but differ in substituents, impacting their physicochemical and pharmacological profiles:
Key Observations :
- The ethoxy group in the target compound may improve metabolic stability compared to methoxy or fluoro substituents .
- Activity Trends : Fluorophenyl derivatives (e.g., ED₅₀ = 90) show lower potency than methoxyphenyl analogues (ED₅₀ = 30), suggesting electron-donating groups enhance efficacy in this class .
Isoxazole-Ethoxyphenyl Derivatives in Drug Development
Ethoxyphenyl-isoxazole motifs are common in compounds targeting inflammation and hypertension:
- I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : Features an ethoxy linker between isoxazole and benzoate. While lacking piperidine, its phenethoxy group mimics the target compound’s ethoxyphenyl moiety. Demonstrates moderate COX-2 inhibition (IC₅₀ = 1.2 µM) in preclinical models .
- 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone: Synthesized via Grignard reaction (CH₃MgX), this chlorophenyl variant highlights synthetic flexibility for isoxazole-methanone derivatives. No activity data reported .
Comparison Table :
| Property | Target Compound | I-6473 | 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone |
|---|---|---|---|
| Core Structure | Isoxazole-methanone | Isoxazole-benzoate | Isoxazole-ethanone |
| Key Substituents | Benzylpiperidine, ethoxyphenyl | Phenethoxy, methylisoxazole | Chlorophenyl |
| Synthetic Route | Not reported | Phenethyl coupling | Grignard reaction |
| Pharmacological Focus | CNS/anti-inflammatory | COX-2 inhibition | Undisclosed |
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA to compare replicates and assess significance (p < 0.05). For SAR, employ principal component analysis (PCA) to cluster active/inactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
